Merimepodib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in COVID-19 Treatment

Scientific Field: Virology, specifically the study of SARS-CoV-2 (the virus that causes COVID-19).

Summary of the Application: Merimepodib (MMPD) is an investigational antiviral drug that has been tested for its ability to suppress SARS-CoV-2 replication in vitro.

Methods of Application or Experimental Procedures: In the study, Vero cells were pretreated with 10 μM of MMPD overnight.

Results or Outcomes: After overnight pretreatment of Vero cells with 10 μM of MMPD, viral titers were reduced by 4 logs of magnitude, while pretreatment for 4 hours resulted in a 3-log drop.

Application in Hepatitis C Treatment

Scientific Field: Hepatology, specifically the study of Hepatitis C.

Summary of the Application: Merimepodib was tested in Phase 2b human clinical trials against Hepatitis C.

Results or Outcomes: The drug showed only modest benefits in comparison to existing treatments.

Application in Zika Virus Treatment

Scientific Field: Virology, specifically the study of Zika virus.

Summary of the Application: Merimepodib has shown activity against the Zika virus.

Results or Outcomes: The drug has shown promise in suppressing the replication of the Zika virus.

Application in Foot and Mouth Disease Virus Treatment

Scientific Field: Virology, specifically the study of Foot and Mouth Disease virus.

Summary of the Application: Merimepodib has shown activity against the Foot and Mouth Disease virus.

Results or Outcomes: The drug has shown promise in suppressing the replication of the Foot and Mouth Disease virus.

Application in Inosine Monophosphate Dehydrogenase Inhibition

Scientific Field: Biochemistry, specifically the study of enzyme inhibition.

Summary of the Application: Merimepodib acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is required for the synthesis of nucleotide bases containing guanine.

Results or Outcomes: The inhibition of IMPDH leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis.

Application in Immunosuppression

Scientific Field: Immunology.

Summary of the Application: Merimepodib has the potential to exert direct antiviral activity, as well as affect the immune response by acting on lymphocyte migration and proliferation.

Results or Outcomes: The drug has shown promise in affecting the immune response by acting on lymphocyte migration and proliferation.

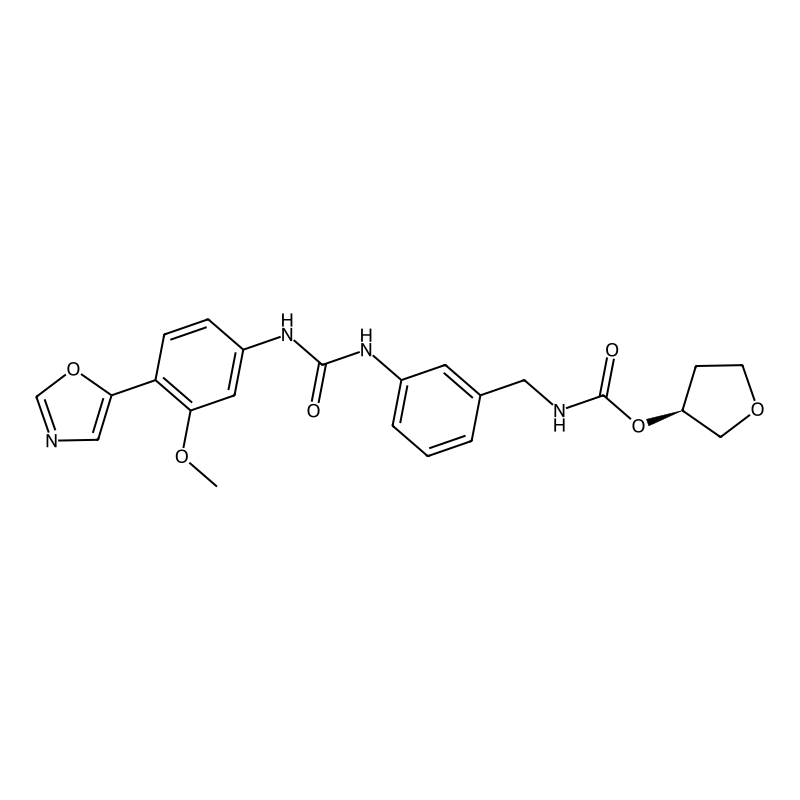

Merimepodib, also known as VX-497, is a small molecule that functions as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides. Its chemical formula is with a molar mass of approximately 452.47 g/mol . The compound is notable for its oral bioavailability and has been investigated primarily for its potential antiviral and immunosuppressive properties.

Merimepodib acts as an inhibitor of IMPDH, an enzyme critical for guanine nucleotide synthesis. By inhibiting IMPDH, Merimepodib depletes intracellular guanine nucleotides, hindering viral RNA and DNA replication []. This mechanism disrupts the viral life cycle, potentially leading to viral clearance [].

As an inhibitor of IMPDH, merimepodib interferes with the conversion of inosine monophosphate to xanthosine monophosphate, leading to a decrease in intracellular guanosine triphosphate (GTP) levels. This reduction in GTP impacts various biological processes, including nucleic acid synthesis and lymphocyte proliferation, which are essential for immune response and viral replication .

Merimepodib exhibits significant biological activity against several viral pathogens, particularly the Hepatitis C virus (HCV). Its mechanism of action involves both direct antiviral effects and modulation of the immune response by affecting lymphocyte migration and proliferation. In clinical studies, it demonstrated modest efficacy against HCV compared to existing treatments but showed promise in combination therapies . Additionally, it has been explored for potential activity against other viruses such as the Zika virus and foot-and-mouth disease virus .

The synthesis of merimepodib has been detailed in various studies. One notable method involves a multi-step synthetic route that includes the formation of key intermediates through reactions such as amide coupling and cyclization. The development of efficient manufacturing processes has been a focus to ensure scalability for clinical applications .

Merimepodib has been primarily investigated for its use in treating viral infections, especially Hepatitis C. It was also evaluated in combination with remdesivir for the treatment of COVID-19, although this trial was halted due to safety concerns . Beyond antiviral applications, its immunosuppressive properties suggest potential uses in autoimmune diseases or transplant medicine, although further research is required to explore these avenues fully.

Studies on merimepodib have indicated interactions with various cellular pathways due to its role as an IMPDH inhibitor. It can affect the signaling cascades associated with lymphocyte activation and proliferation. For instance, it may influence pathways involving receptor tyrosine kinases and downstream signaling molecules such as RAS-RAF-MEK-ERK and PI3K-AKT . These interactions highlight its potential impact on both antiviral efficacy and immune modulation.

Merimepodib shares structural and functional similarities with other IMPDH inhibitors. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Mycophenolate mofetil | Inhibits IMPDH; used as an immunosuppressant | Primarily used in organ transplantation |

| Tiazofurin | Inhibits IMPDH; acts as an antiviral agent | Broad-spectrum antiviral activity |

| Benzimidazole derivatives | Various mechanisms including IMPDH inhibition | Diverse applications in cancer therapy |

Merimepodib's uniqueness lies in its specific application against viral infections like Hepatitis C and its investigational status in combination therapies for other viral diseases. Unlike mycophenolate mofetil, which is primarily an immunosuppressant, merimepodib's dual role as an antiviral agent makes it particularly interesting for further research .

Merimepodib exhibits potent inhibitory activity against inosine monophosphate dehydrogenase across multiple species, with consistent inhibition of primary lymphocyte proliferation at approximately 100 nanomolar concentrations in human, mouse, rat, and dog systems [1] [2] [3] [4]. The compound demonstrates remarkable cross-species conservation of activity, reflecting the high degree of evolutionary conservation of the inosine monophosphate dehydrogenase target enzyme.

While specific isoform selectivity data between inosine monophosphate dehydrogenase type 1 and type 2 are not extensively documented in the literature for merimepodib, the compound's mechanism suggests interaction with both isoforms. The canonical inosine monophosphate dehydrogenase type 1 and type 2 isoforms share 84% amino acid sequence identity and exhibit nearly indistinguishable kinetic properties under standard assay conditions [5] [6]. Both isoforms contain 514 amino acid residues and demonstrate similar substrate specificity and cofactor requirements [7].

The binding kinetics of merimepodib to inosine monophosphate dehydrogenase demonstrate rapid association with the target enzyme, achieving steady-state inhibition within seconds to minutes of exposure [1] [8]. Computational modeling studies indicate a binding affinity characterized by a free energy change of -7.2 kilocalories per mole, corresponding to an estimated inhibition constant of 6.3 micromolar in silico [9]. However, experimental determinations in cellular systems consistently demonstrate much higher potency, with effective concentrations in the nanomolar range for lymphocyte proliferation inhibition [1] [2].

The reversible nature of merimepodib inhibition has been demonstrated through washout experiments, where removal of the compound from cell culture systems results in restoration of inosine monophosphate dehydrogenase activity and cellular proliferation within 48 hours [1] [4]. This reversibility profile distinguishes merimepodib from irreversible covalent inhibitors and supports its classification as a competitive reversible inhibitor targeting the enzyme's cofactor binding domain.

Allosteric Inhibition Mechanisms

Merimepodib functions as a noncompetitive inhibitor of inosine monophosphate dehydrogenase, binding to the nicotinamide adenine dinucleotide cofactor site rather than competing directly with the inosine monophosphate substrate for binding [1] [8] [10]. This mechanism classifies merimepodib as an allosteric inhibitor that modulates enzyme activity through binding at a site distinct from the primary substrate recognition domain.

The molecular basis for merimepodib's allosteric inhibition involves binding within the nicotinamide adenine dinucleotide cofactor pocket of inosine monophosphate dehydrogenase, similar to other established inhibitors such as mycophenolic acid and tiazofurin adenine dinucleotide [11] [12]. The compound's binding prevents the normal conformational changes required for cofactor utilization during the catalytic cycle, effectively blocking the oxidation of inosine monophosphate to xanthosine monophosphate.

Kinetic analysis reveals that merimepodib exhibits noncompetitive inhibition patterns with respect to both the inosine monophosphate substrate and nicotinamide adenine dinucleotide cofactor [13] [14]. This dual noncompetitive behavior indicates that merimepodib can bind to multiple enzyme forms during the catalytic cycle, including the free enzyme, enzyme-substrate complex, and enzyme-cofactor complex. The inhibitor's ability to bind across these different enzyme states contributes to its potent inhibitory activity.

The allosteric mechanism of merimepodib involves stabilization of specific conformational states of inosine monophosphate dehydrogenase that are incompatible with productive catalysis. Unlike competitive inhibitors that simply block substrate access, allosteric inhibitors like merimepodib can modulate the enzyme's intrinsic activity by altering the protein's dynamic equilibrium between active and inactive conformations [15] [16].

Experimental evidence supporting the allosteric mechanism includes the observation that merimepodib inhibition cannot be overcome by increasing substrate or cofactor concentrations, which would be expected for competitive inhibition [17] [13]. Additionally, the compound's activity is reversible through addition of exogenous guanosine, confirming that the primary mechanism involves depletion of guanine nucleotide pools rather than irreversible enzyme modification [18] [19].

Structure-Activity Relationship Studies

Structure-activity relationship investigations of merimepodib and related compounds have identified key molecular features essential for inosine monophosphate dehydrogenase inhibitory activity. The core scaffold of merimepodib consists of three distinct structural domains: a methoxy-substituted oxazole heterocycle, a central urea linker region, and a tetrahydrofuran carbamate terminus [20] [21] [22].

The oxazole moiety of merimepodib appears critical for binding affinity, with the 5-oxazolyl substitution providing optimal orientation for interaction with the enzyme's binding pocket [23]. Modifications to this heterocyclic system, including replacement with related five-membered rings such as thiazoles or imidazoles, generally result in reduced potency against inosine monophosphate dehydrogenase targets [24] [25].

The methoxy substituent on the aromatic ring adjacent to the oxazole provides favorable electronic properties and contributes to the compound's binding affinity [22] [25]. Structure-activity studies indicate that this methoxy group occupies a hydrophobic pocket within the enzyme's binding site and that removal or modification significantly reduces inhibitory potency [24].

The central urea linkage serves as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the enzyme's active site [24] [25]. Replacement of the urea functionality with amide or other linking groups generally results in decreased activity, highlighting the importance of this structural element for optimal binding geometry [24].

The tetrahydrofuran carbamate terminus provides additional binding interactions and contributes to the compound's selectivity profile [20] [22]. The stereochemistry at the tetrahydrofuran carbon is specified as the S-configuration, which appears optimal for fitting within the enzyme's binding pocket [21] [22].

Comparative structure-activity analysis with related inosine monophosphate dehydrogenase inhibitors reveals that merimepodib's unique combination of structural features provides enhanced potency compared to simpler analogs [24] [26]. The multi-point binding interaction afforded by the compound's extended structure contributes to its nanomolar potency and selectivity for inosine monophosphate dehydrogenase over other related enzymes.

Cross-Species Pharmacodynamic Comparisons

Merimepodib demonstrates remarkably consistent pharmacodynamic properties across mammalian species, with equivalent inhibitory concentrations observed for primary lymphocytes from human, mouse, rat, and dog origins [1] [2] [4]. This cross-species conservation reflects the high degree of evolutionary conservation of inosine monophosphate dehydrogenase structure and function among mammalian organisms.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Merimepodib is an inosine monophosphate dehydrogenase (IMPDH) inhibitor with activity against hepatitis C virus (HCV). IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, and treatment with merimepodib reduces the intracellular guanine nucleotide levels that are required for RNA and DNA synthesis, resulting in antiproliferative and antiviral effect.

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

IMPDH [HSA:3614 3615] [KO:K00088]

Other CAS

Wikipedia

Dates

2: Decker CJ, Heiser AD, Chaturvedi PR, Faust TJ, Ku G, Moseley S, Nimmesgern E. The novel IMPDH inhibitor VX-497 prolongs skin graft survival and improves graft versus host disease in mice. Drugs Exp Clin Res. 2001;27(3):89-95. PubMed PMID: 11447770.

3: Phase II clinical trial of VX-497 for HCV infection begins. AIDS Patient Care STDS. 1998 Dec;12(12):944. PubMed PMID: 11362074.

4: Jain J, Almquist SJ, Shlyakhter D, Harding MW. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent. J Pharm Sci. 2001 May;90(5):625-37. PubMed PMID: 11288107.

5: Markland W, McQuaid TJ, Jain J, Kwong AD. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon. Antimicrob Agents Chemother. 2000 Apr;44(4):859-66. PubMed PMID: 10722482; PubMed Central PMCID: PMC89783.